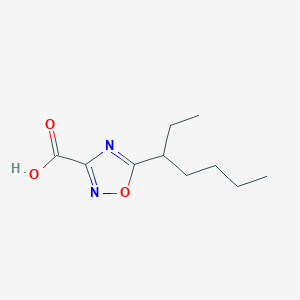

5-(Heptan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

Description

5-(Heptan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 5-position with a branched aliphatic heptan-3-yl group and a carboxylic acid moiety at the 3-position. The 1,2,4-oxadiazole scaffold is widely recognized in medicinal chemistry for its metabolic stability, hydrogen-bonding capacity, and versatility in drug design .

Properties

Molecular Formula |

C10H16N2O3 |

|---|---|

Molecular Weight |

212.25 g/mol |

IUPAC Name |

5-heptan-3-yl-1,2,4-oxadiazole-3-carboxylic acid |

InChI |

InChI=1S/C10H16N2O3/c1-3-5-6-7(4-2)9-11-8(10(13)14)12-15-9/h7H,3-6H2,1-2H3,(H,13,14) |

InChI Key |

ZZUYHOMANFPXAH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)C1=NC(=NO1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Heptan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a heptan-3-yl hydrazine derivative with an appropriate carboxylic acid derivative, followed by cyclization to form the oxadiazole ring. The reaction conditions often involve the use of dehydrating agents and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Carboxylic Acid Reactivity

The carboxylic acid group undergoes typical derivatization reactions:

Esterification

-

Reacts with alcohols (e.g., methanol, ethanol) under acidic (H₂SO₄) or coupling (EDC/DMAP) conditions to yield esters.

Example :

Amidation

-

Coupling with amines (e.g., benzylamine, aniline) using carbodiimides (EDC, DCC) produces amides.

Example :

Oxadiazole Ring Modifications

The 1,2,4-oxadiazole ring displays stability under mild conditions but undergoes selective transformations:

Ring-Opening Reactions

-

Reduction : Sodium borohydride (NaBH₄) in the presence of SnCl₂·2H₂O reduces the oxadiazole to a thioamide or open-chain hydrazide ( ).

Example : -

Acid/Base Hydrolysis : Prolonged heating in HCl or NaOH cleaves the ring to form carboxylic acid derivatives ( ).

Cross-Coupling and Azo-Dye Formation

The aryl group facilitates electrophilic substitution:

-

Diazotization : Treatment with NaNO₂/HCl forms diazonium salts, which couple with electron-rich aromatics (e.g., N,N-dimethylaniline) to yield azo dyes ( ).

Example :

Decarboxylation

Thermal decarboxylation (150–200°C) removes the carboxylic acid group, yielding 3-substituted 1,2,4-oxadiazoles:

Biological Activity Derivatives

-

Anticancer analogs : Ester and amide derivatives show cytotoxicity against leukemia (IC₅₀: 8–12 nM) and breast cancer cells (MCF-7) via p53 activation ( ).

-

Antiparasitic agents : Hybrids with penicillin cores exhibit selectivity against Trypanosoma cruzi (EC₅₀: 1.5–3.0 µM) ( ).

Stability and Degradation

Scientific Research Applications

5-(Heptan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 5-(Heptan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 5-Substituted 1,2,4-Oxadiazole-3-carboxylic Acids

*Calculated based on molecular formula.

Physicochemical Properties

- Lipophilicity : The heptan-3-yl group confers higher lipophilicity than aromatic (e.g., 2-ethoxyphenyl) or heterocyclic (e.g., thiophene) substituents, suggesting better blood-brain barrier penetration but lower aqueous solubility .

- Solubility: Aromatic analogs like XLIX (5-(2-ethoxyphenyl)) exhibit moderate solubility in ethanol/water mixtures due to polar functional groups, whereas bicyclo derivatives may require specialized formulations .

- Stability : Bicyclic substituents (e.g., bicyclo[2.2.1]heptane) enhance conformational rigidity, reducing metabolic degradation compared to flexible aliphatic chains .

Biological Activity

5-(Heptan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a heptan-3-yl group attached to the oxadiazole ring. Its molecular formula is C_{12}H_{19}N_{3}O_{3}, with a molecular weight of approximately 212.25 g/mol. The presence of the carboxylic acid functional group enhances its reactivity and potential biological interactions.

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions. One common method includes the reaction of heptan-3-yl hydrazine derivatives with carboxylic acid derivatives, utilizing dehydrating agents and catalysts to facilitate the formation of the oxadiazole ring.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. The mechanism may involve interactions with bacterial enzymes or cell membranes, leading to inhibition of growth. For instance, studies have shown that compounds containing the oxadiazole moiety can act against various bacterial strains, including those resistant to traditional antibiotics .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies using human cancer cell lines have demonstrated cytotoxic effects. For example, an MTT assay revealed moderate cytotoxicity against HL-60 (pro-myelocytic leukemia) cells with IC50 values indicating effective growth inhibition .

| Cell Line | IC50 Value (µM) | Activity |

|---|---|---|

| HL-60 | 19.0 | Moderate |

| NCI H292 | Data not available | Not tested |

| HT29 | Data not available | Not tested |

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes.

- Receptor Interaction : It could interact with specific receptors affecting signal transduction pathways.

- Oxidative Stress Induction : The cytotoxic effects observed in cancer cells might be due to increased oxidative stress leading to apoptosis .

Case Studies

Several studies have explored the biological activity of oxadiazole derivatives similar to this compound:

- Antitumor Activity : A study reported that various substituted oxadiazoles exhibited significant antitumor activity against different cancer cell lines. The structure–activity relationship (SAR) analysis indicated that specific substitutions on the oxadiazole ring enhance anticancer properties .

- Antimicrobial Efficacy : Another study highlighted the effectiveness of oxadiazoles against resistant strains of bacteria and fungi, suggesting that modifications in structure can lead to improved antimicrobial agents .

Q & A

Q. What are the common synthetic routes for 5-(Heptan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves oxadiazole ring formation via cyclization of precursors. For example, potassium ethoxide reacts with intermediates like 3-amino-4-benzoylfurazan to yield 5-phenyl-1,2,4-oxadiazole-3-carboxamide, which is hydrolyzed to the carboxylic acid derivative (General Procedure-III in ). Optimization includes:

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

Key methods include:

Q. How can researchers address purity challenges during synthesis?

Common impurities arise from incomplete hydrolysis or side reactions. Strategies include:

- Acid-base workup : Acidification to pH 2 precipitates the carboxylic acid ( ).

- Chromatography : HPLC or TLC monitors by-products like unreacted esters ( ).

- Recrystallization : Ethanol recrystallization removes hydrophilic impurities .

Advanced Research Questions

Q. How can structural modifications enhance the biological activity of this compound?

Substituent engineering is critical. For example:

- Alkyl chain variation : Adjusting the heptan-3-yl group may improve lipophilicity and membrane permeability ( ).

- Bioisosteres : Replacing the oxadiazole ring with isoxazole or pyrazole moieties ( ) modulates target affinity.

- Enzyme inhibition : Analogues like 5-(4-(2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)amino)piperidin-1-yl)ethyl)phenyl)-1,2,4-oxadiazole-3-carboxylic acid show IC50 values in µM ranges against bacterial DNA gyrase ( ).

Q. What methodologies are used to establish structure-activity relationships (SAR) for oxadiazole derivatives?

SAR studies combine:

- Computational modeling : Docking studies predict binding to targets like histone deacetylases ( ).

- In vitro assays : Enzyme inhibition (e.g., E. coli DNA gyrase in ) and cytotoxicity screens.

- Pharmacophore mapping : Correlates substituent electronic properties (e.g., logP, Hammett constants) with activity .

Q. How should researchers reconcile contradictory data on biological activity across studies?

Discrepancies may arise from assay conditions or structural variations. Mitigation involves:

- Standardized protocols : Replicate enzyme assays (e.g., fixed ATP concentrations for kinase studies).

- Control compounds : Use reference inhibitors (e.g., astemizole analogues in ) for cross-validation.

- Meta-analysis : Compare substituent effects across studies (e.g., phenyl vs. pyridinyl groups in ) .

Q. Can computational models predict the toxicity profile of this compound?

In silico tools assess:

- Acute toxicity : QSAR models link structural features (e.g., carboxylic acid group) to skin/eye irritation ( ).

- Metabolic pathways : Predict bioactivation to reactive intermediates using software like ADMET Predictor.

- Mitigation : Introduce hydrophilic groups (e.g., hydroxymethyl in ) to reduce cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.